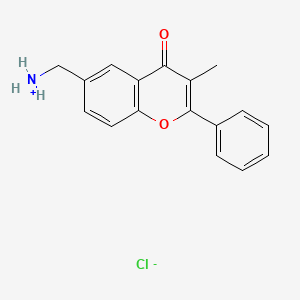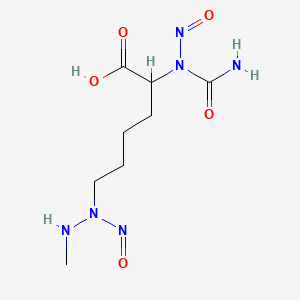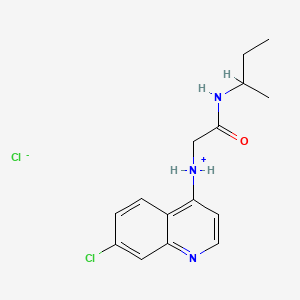
Ureidosuccinic acid dihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ureidosuccinic acid dihydrazide is a chemical compound with the molecular formula C5H12N6O3 It is a derivative of ureidosuccinic acid, which is an intermediate in the biosynthesis of pyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ureidosuccinic acid dihydrazide can be synthesized through the reaction of ureidosuccinic acid with hydrazine hydrate. The reaction typically involves the use of an alcohol solvent and a catalyst to facilitate the formation of the dihydrazide. The reaction conditions often include heating the mixture to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include steps for purification and isolation of the compound to achieve the desired purity levels required for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ureidosuccinic acid dihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ureidosuccinic acid dihydrazide is used as a reagent in various synthetic reactions. It can serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is studied for its role in the biosynthesis of pyrimidines. It is also used in studies related to nitrogen metabolism and transport in organisms like yeast.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its role in metabolic pathways makes it a candidate for studies related to metabolic disorders and cancer.
Industry
In the industrial sector, the compound is used in the production of various chemicals and pharmaceuticals. Its reactivity and functional groups make it a versatile intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of ureidosuccinic acid dihydrazide involves its participation in metabolic pathways, particularly in the biosynthesis of pyrimidines. It acts as an intermediate in these pathways, facilitating the conversion of precursor molecules to pyrimidine nucleotides. The molecular targets and pathways involved include enzymes like aspartate transcarbamylase and dihydroorotase, which catalyze the reactions in which this compound is involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Adipic acid dihydrazide
- Sebacic acid dihydrazide
- Isophthalic dihydrazide
- Carbodihydrazide
Uniqueness
Ureidosuccinic acid dihydrazide is unique due to its specific role in pyrimidine biosynthesis. Unlike other dihydrazides, it is directly involved in metabolic pathways that are crucial for the synthesis of nucleotides. This makes it particularly valuable in biological and medical research.
Propriétés
Numéro CAS |
37458-18-7 |
|---|---|
Formule moléculaire |
C5H12N6O3 |
Poids moléculaire |
204.19 g/mol |
Nom IUPAC |
(1,4-dihydrazinyl-1,4-dioxobutan-2-yl)urea |
InChI |
InChI=1S/C5H12N6O3/c6-5(14)9-2(4(13)11-8)1-3(12)10-7/h2H,1,7-8H2,(H,10,12)(H,11,13)(H3,6,9,14) |
Clé InChI |
ULXNFLKZMNLJAD-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)NN)NC(=O)N)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)








